2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid
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Overview
Description
2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid is a synthetic organic compound characterized by the presence of a cyclohexyl ring substituted with a 2-chlorophenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the cyclohexyl ring The cyclohexyl ring is first substituted with a 2-chlorophenyl group through a Friedel-Crafts alkylation reaction
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, under reflux or elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the cyclohexyl and fluorine substitutions.
4,4-Difluorocyclohexylacetic acid: Contains the cyclohexyl and fluorine substitutions but lacks the chlorophenyl group.
2-[1-(2-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid: Similar structure with bromine instead of chlorine.
Uniqueness: 2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid is unique due to the combination of the 2-chlorophenyl group, the cyclohexyl ring, and the two fluorine atoms. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-4,4-difluorocyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2O2/c15-11-4-2-1-3-10(11)13(9-12(18)19)5-7-14(16,17)8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEOFKONJRZXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)C2=CC=CC=C2Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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